molecular formula C18H18N4O3 B14197145 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 914674-99-0

4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B14197145
CAS No.: 914674-99-0
M. Wt: 338.4 g/mol
InChI Key: OQCCWPUKRYVTHX-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of pyridine and pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:

  • Pyridine-4-carbaldehyde
  • 2,4,5-trimethoxybenzaldehyde
  • Ammonium acetate
  • Catalysts such as acetic acid or p-toluenesulfonic acid

The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)-6-phenylpyrimidin-2-amine
  • 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
  • 4-(Pyridin-4-yl)-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which may impart specific biological activities and chemical properties that differ from other similar compounds.

Properties

CAS No.

914674-99-0

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-pyridin-4-yl-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18N4O3/c1-23-15-10-17(25-3)16(24-2)8-12(15)14-9-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22)

InChI Key

OQCCWPUKRYVTHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=NC(=C2)C3=CC=NC=C3)N)OC)OC

Origin of Product

United States

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